molecular formula C13H10ClNO B579981 2-((2-Chlorophenyl)amino)benzaldehyde CAS No. 71758-44-6

2-((2-Chlorophenyl)amino)benzaldehyde

Cat. No.: B579981
CAS No.: 71758-44-6
M. Wt: 231.679
InChI Key: DAAHPDZFLSFYPJ-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)amino)benzaldehyde is an organic compound with the molecular formula C13H10ClNO It is characterized by the presence of a chlorinated phenyl group attached to an amino group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)benzaldehyde typically involves the reaction of 2-chloroaniline with benzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

2-chloroaniline+benzaldehydeThis compound\text{2-chloroaniline} + \text{benzaldehyde} \rightarrow \text{this compound} 2-chloroaniline+benzaldehyde→this compound

The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2-((2-Chlorophenyl)amino)benzoic acid.

    Reduction: 2-((2-Chlorophenyl)amino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorophenyl)amino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)amino)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions. The presence of the chlorine atom enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromophenyl)amino)benzaldehyde
  • 2-((2-Fluorophenyl)amino)benzaldehyde
  • 2-((2-Methylphenyl)amino)benzaldehyde

Uniqueness

2-((2-Chlorophenyl)amino)benzaldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs. The chlorine atom increases the compound’s reactivity and influences its behavior in various chemical reactions.

Properties

IUPAC Name

2-(2-chloroanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAHPDZFLSFYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698322
Record name 2-(2-Chloroanilino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71758-44-6
Record name 2-(2-Chloroanilino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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